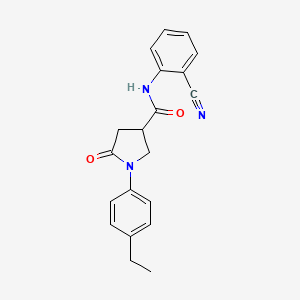![molecular formula C25H22O3 B11163258 6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11163258.png)
6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-4-phenyl-2H-chromen-2-one with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-7-methoxy-4-phenylchromen-2-one
- 6-ethyl-7-hydroxy-4-phenylchromen-2-one
- 6-ethyl-7-methoxy-2-methyl-3-phenylchromen-4-one
Uniqueness
6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the 3-methylphenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds .
Properties
Molecular Formula |
C25H22O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H22O3/c1-3-19-13-22-21(20-10-5-4-6-11-20)14-25(26)28-24(22)15-23(19)27-16-18-9-7-8-17(2)12-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
YSEMSIKPVGFUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC(=C3)C)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B11163182.png)
![N~1~-(1,3-benzothiazol-2-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide](/img/structure/B11163187.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163191.png)
![1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B11163195.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11163196.png)
![N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11163204.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11163210.png)
![2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid](/img/structure/B11163212.png)
![8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163218.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11163225.png)
![6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163233.png)
![1-[(2,5-dimethylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11163243.png)

![7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11163250.png)
